molecular formula C15H16N2OS B4730052 2-(isopropylthio)-N-3-pyridinylbenzamide

2-(isopropylthio)-N-3-pyridinylbenzamide

Cat. No.: B4730052
M. Wt: 272.4 g/mol
InChI Key: LKEAJSIQQJVNTG-UHFFFAOYSA-N
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Description

2-(isopropylthio)-N-3-pyridinylbenzamide is a benzamide derivative characterized by an isopropylthio (-S-iPr) substituent at the 2-position of the benzamide core and a 3-pyridinyl group attached via an amide linkage.

Properties

IUPAC Name

2-propan-2-ylsulfanyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11(2)19-14-8-4-3-7-13(14)15(18)17-12-6-5-9-16-10-12/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEAJSIQQJVNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(isopropylthio)-N-3-pyridinylbenzamide, a comparative analysis with structurally analogous compounds is essential. The following table summarizes key similarities and differences:

Compound Name Core Structure Substituents LogP Pharmacological Activity Key References
This compound Benzamide 2-isopropylthio, N-3-pyridinyl ~3.2* Under investigation (hypothetical) N/A
2C-T-4 (2,5-dimethoxy-4-isopropylthiophenethylamine) Phenethylamine 4-isopropylthio, 2,5-dimethoxy ~2.8 Serotonergic psychedelic (5-HT₂A agonist)
2C-T-21 (2,5-dimethoxy-4-fluoroethylthiophenethylamine) Phenethylamine 4-fluoroethylthio, 2,5-dimethoxy ~2.5 Reduced potency vs. 2C-T-4 (5-HT₂A partial agonist)
bk-2C-B (β-keto-2C-B) β-keto-phenethylamine 4-bromo, 2,5-dimethoxy ~1.9 Psychedelic metabolite with altered kinetics

*LogP estimated using computational tools (e.g., ChemAxon).

Key Observations:

Structural Variations: Unlike phenethylamine derivatives (e.g., 2C-T-4, 2C-T-21), this compound lacks the dimethoxy substituents critical for 5-HT₂A receptor binding in psychedelics. Its benzamide scaffold may instead target kinase or protease enzymes. The isopropylthio group is shared with 2C-T-4, but its placement on a benzamide (vs.

Lipophilicity and Bioavailability :

  • The higher LogP of this compound compared to 2C-T-4 (~3.2 vs. ~2.8) suggests improved membrane permeability, though excessive lipophilicity may limit aqueous solubility.

Metabolic Stability :

  • Thioether-containing compounds like 2C-T-4 are prone to oxidative metabolism (e.g., sulfoxide formation), but the benzamide core in this compound may stabilize the molecule against hepatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(isopropylthio)-N-3-pyridinylbenzamide
Reactant of Route 2
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2-(isopropylthio)-N-3-pyridinylbenzamide

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